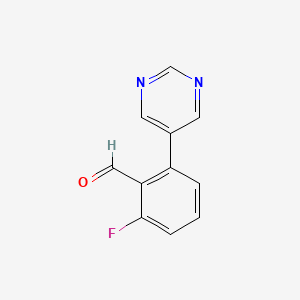
2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a fluorine atom at the second position and a pyrimidin-5-yl group at the sixth position on the benzaldehyde ring. This compound is used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and pyrimidine derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and reagents like sodium bicarbonate (NaHCO₃).
Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, reduction, and condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and pyrimidin-5-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom and pyrimidin-5-yl group can enhance its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Lacks the fluorine atom at the second position.
4-(Pyrimidin-2-yloxy)benzaldehyde: Contains a pyrimidin-2-yloxy group instead of a pyrimidin-5-yl group.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidin-1-yl group instead of a pyrimidin-5-yl group.
Uniqueness
2-Fluoro-6-(pyrimidin-5-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the pyrimidin-5-yl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
2-fluoro-6-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-3-1-2-9(10(11)6-15)8-4-13-7-14-5-8/h1-7H |
InChI-Schlüssel |
NLHFFRVFEMPOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



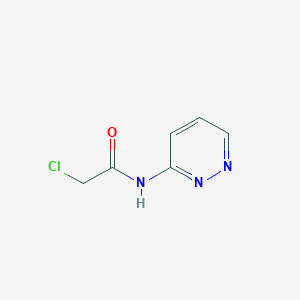
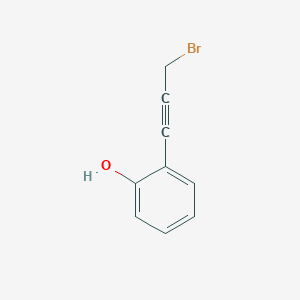
![2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13223189.png)
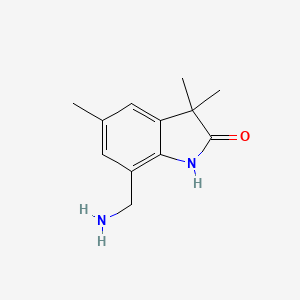

![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)

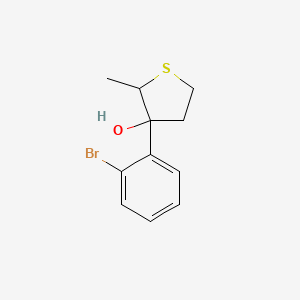
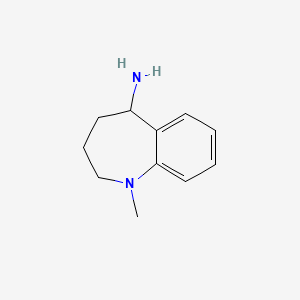
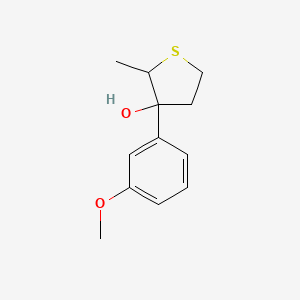
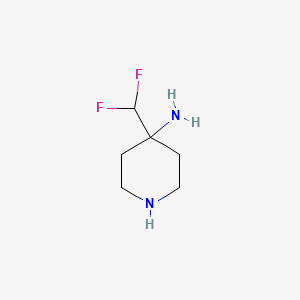
![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)

